molecular formula C7H16Cl2N2 B8051519 (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B8051519
M. Wt: 199.12 g/mol
InChI Key: XNZIHVKLRKGFBS-DTQHMAPFSA-N
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Description

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: is a bicyclic compound containing nitrogen atoms, known for its potential applications in scientific research and industry. This compound is characterized by its molecular formula C7H14N2·2HCl and molecular weight of 199.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization to obtain the final product.

Chemical Reactions Analysis

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as alkyl halides or amines .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxides of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives of the compound.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: can be compared with other similar compounds, such as 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride and 8-methyl-8-azabicyclo[3.2.1]octane . While these compounds share structural similarities, This compound is unique in its stereochemistry and specific biological activities.

Comparison with Similar Compounds

  • 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

  • 8-methyl-8-azabicyclo[3.2.1]octane

  • 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane

(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZIHVKLRKGFBS-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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